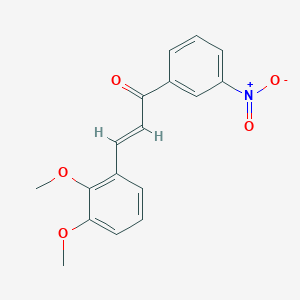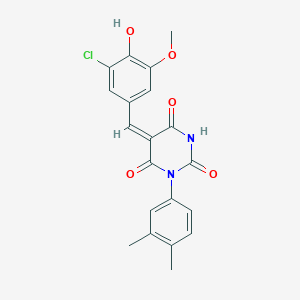![molecular formula C27H23FN4O5S2 B3906485 (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3906485.png)
(5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
The compound (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a fluorophenyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzaldehyde derivative, which undergoes a condensation reaction with the thiazolidine-2,4-dione core.
Attachment of the Methoxyphenyl Group: This is typically done through a similar condensation reaction using a methoxybenzaldehyde derivative.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-[(2-Chlorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
- (5Z)-5-[(2-Bromophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its metabolic stability.
Propriétés
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O5S2/c1-37-19-8-6-17(7-9-19)14-21-24(34)29-26(38-21)31-12-10-30(11-13-31)23(33)16-32-25(35)22(39-27(32)36)15-18-4-2-3-5-20(18)28/h2-9,14-15H,10-13,16H2,1H3/b21-14+,22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZJFJLJLDBGCO-TZKOODLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)CN4C(=O)C(=CC5=CC=CC=C5F)SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)CN4C(=O)/C(=C/C5=CC=CC=C5F)/SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906406.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide](/img/structure/B3906415.png)
![(1Z)-N'-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B3906428.png)
![N-(2-ethylphenyl)-3-[(isopropoxyacetyl)amino]benzamide](/img/structure/B3906442.png)


![4-chloro-3-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3906456.png)

![N'-[(4-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3906478.png)

![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-methyl-3-nitrobenzoate](/img/structure/B3906504.png)
![4-methoxybenzyl (2E)-2-{4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B3906512.png)
![N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B3906520.png)
